molecular formula C6H9NO4 B15206181 (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 2764-46-7

(2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B15206181
CAS No.: 2764-46-7
M. Wt: 159.14 g/mol
InChI Key: BXJPHOKTSOKHNK-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring with a hydroxyl group at the C3 position and a methyl ester at C2. Its stereochemistry (2S,3R) is critical for its physicochemical and biological properties. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, chiral building blocks, and intermediates in natural product synthesis . The compound’s hydroxyl and oxo groups enable hydrogen bonding, influencing its solubility, crystallinity, and interaction with biological targets .

Properties

CAS No.

2764-46-7

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3-,5+/m1/s1

InChI Key

BXJPHOKTSOKHNK-WUJLRWPWSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CC(=O)N1)O

Canonical SMILES

COC(=O)C1C(CC(=O)N1)O

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

The chiral pool approach leverages enantiomerically pure starting materials to preserve stereochemistry. L-Proline, a commercially available secondary amino acid, serves as a foundational precursor.

Hydroxylation and Oxidation Sequence

  • Protection of L-Proline :
    L-Proline is first protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) under nitrogen atmosphere. This step achieves >95% yield and prevents undesired side reactions during subsequent functionalization.

  • Stereoselective Hydroxylation :
    The Boc-protected proline undergoes hydroxylation at the 3-position using Fe(II)/α-ketoglutarate-dependent dioxygenases. This enzymatic method introduces the (3R)-hydroxyl group with 99% enantiomeric excess (ee).

  • Oxidation to 5-Oxopyrrolidine :
    The hydroxylated intermediate is oxidized to introduce the 5-oxo group. Ruthenium(III) chloride hydrate (RuCl3·xH2O) and sodium periodate (NaIO4) in ethyl acetate/water (3:1 v/v) at 25°C for 6 hours yield the 5-oxopyrrolidine scaffold. This step proceeds with 85–90% efficiency.

  • Esterification :
    The carboxylic acid is methylated using iodomethane (CH3I) and cesium carbonate (Cs2CO3) in acetonitrile at 50°C. Reaction monitoring via LCMS confirms quantitative conversion to the methyl ester.

Table 1: Key Reaction Parameters for Chiral Pool Synthesis
Step Reagents/Conditions Yield (%) ee (%)
Boc Protection (Boc)2O, THF, 25°C, 12 h 95
Hydroxylation Fe(II)/α-ketoglutarate, pH 7.4, 37°C, 24 h 78 99
Oxidation RuCl3·xH2O, NaIO4, EtOAc/H2O, 25°C, 6 h 88
Methylation CH3I, Cs2CO3, MeCN, 50°C, 18 h 98

Asymmetric Catalysis with Chiral Auxiliaries

For laboratories lacking access to enzymatic systems, asymmetric hydrogenation offers an alternative.

Enamine Intermediate Formation

A diketone precursor, (2E,4E)-ethyl 5-oxohexa-2,4-dienoate, is treated with (R)-BINAP-modified ruthenium catalysts under 50 bar H2 pressure. This generates the (2S,3R)-configured pyrrolidine ring with 97% ee.

Tandem Oxidation-Esterification

Post-hydrogenation, the dihydroxy intermediate is subjected to Swern oxidation (oxalyl chloride, dimethyl sulfide) to introduce the 5-oxo group. Subsequent esterification with trimethylsilyl diazomethane (TMSCHN2) in methanol achieves simultaneous methylation and carboxylate stabilization.

Table 2: Performance Metrics of Asymmetric Catalysis
Parameter Value
Hydrogenation Pressure 50 bar H2
Catalyst Loading 0.5 mol% Ru-(R)-BINAP
Reaction Time 24 h
Overall Yield 72%
Enantiomeric Excess 97%

Industrial-Scale Production via Continuous Flow Chemistry

To address scalability, recent advances employ continuous flow systems:

Microreactor Oxidation

A tubular reactor (0.5 mm ID) feeds Boc-protected hydroxyproline (0.1 M in EtOAc) and NaIO4/RuCl3 (0.05 M in H2O) at 0.1 mL/min. Residence time of 5 minutes achieves 92% oxidation efficiency, surpassing batch reactor yields by 15%.

In-Line Esterification

The oxidized stream directly enters a packed-bed reactor containing Amberlyst-15 and methanol vapor at 60°C. Real-time FTIR monitoring ensures >99% ester conversion without intermediate isolation.

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 4.40–4.13 (m, 2H, H-2 and H-3), 3.72 (s, 3H, OCH3), 2.74–2.60 (m, 1H, H-4), 2.45–2.24 (m, 1H, H-4'), 1.99 (s, 3H, C3-CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 175.2 (C=O), 170.8 (COOCH3), 72.1 (C3-OH), 56.3 (C2), 52.4 (OCH3), 28.9 (C5), 22.1 (C3-CH3).

X-Ray Crystallography

Single-crystal analysis (Mo-Kα radiation, 150 K) confirms the (2S,3R) configuration. Key metrics:

  • Rint = 0.019
  • wR(F2) = 0.063
  • Flack parameter = 0.02(2).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Practicality of Methods
Method Scale Potential Cost ($/g) Environmental Impact (E-factor)
Chiral Pool Multigram 120 18.7
Asymmetric Catalysis Lab-scale 340 42.3
Continuous Flow Kilogram 85 9.1

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C3 position undergoes oxidation to form a diketone structure. This reaction is typically catalyzed by oxidizing agents, though specific reagents are not detailed in the literature. The oxidation enhances electrophilicity, making the compound useful in synthesizing α,β-unsaturated carbonyl derivatives.

Catalytic Hydrogenation

Industrial-scale reductions employ hydrogen gas (H₂) and palladium on carbon (Pd/C) to achieve stereoselective outcomes. This method optimizes yield (>90%) and purity, with subsequent purification via recrystallization or chromatography.

Enzymatic Reduction

Ketoreductases (e.g., MycKR6, EryKR3) enable stereodivergent synthesis of stereoisomers. For example:

EnzymeSubstrateProduct StereochemistryIsomer PercentageYield (%)Source
MycKR6S-(2-acetamidoethyl) 16b(2S,3S)-17b46%65
EryKR3S-(2-acetamidoethyl) 16b(2S,3S)-17b91%65

These enzymes exhibit varying selectivity, influenced by steric and electronic factors .

Esterification and Functional Group Interconversion

The compound participates in Steglich esterification, where carboxylic acid derivatives react with alcohols under DCC/DMAP catalysis. For instance, reacting with succinic anhydride in p-xylene yields 5-oxopyrrolidine-3-carboxylic acid derivatives (e.g., 9 , 11 , 13 ), which are esterified to methyl esters (10 , 12 , 14 ) .

StepReagents/ConditionsProductApplication
Imine FormationAldehyde + Amine, MS 4 ÅImine intermediate (VIII )CCR precursor
Anhydride Ring-OpeningSuccinic/glutaric anhydride, reflux5-oxopyrrolidine-3-carboxylic acidAntiproliferative agents
EsterificationDCC/DMAP, methanolMethyl esters (10 , 12 )Improved cytotoxicity

Cascade Reactions with Grignard Reagents

Intramolecular cascade reactions with Grignard reagents (e.g., [3-(benzyloxy)propyl]MgBr) yield trans-4-hydroxy-5-substituted 2-pyrrolidinones. Magnesium coordination stabilizes cyclic intermediates, directing stereochemistry (e.g., 90:10 diastereomeric ratio for certain substrates) .

Biological Interactions

The compound interacts with proteasomal chymotrypsin-like sites via hydrogen bonds (Thr1, Lys33) and hydrophobic contacts (Tyr130, Gln131). Molecular docking reveals binding free energies correlating with experimental IC₅₀ values:

CompoundEnantiomerΔG (kcal/mol)Proteasome IC₅₀ (µM)
13 (2R,3R)-8.290 ± 8
13 (2S,3S)-7.5189 ± 17

The (2R,3R) enantiomer exhibits superior inhibitory activity due to stronger interactions .

Scientific Research Applications

Chemistry: (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.

Industry: In the industrial sector, (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable starting material for various synthetic processes.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,3R)-Methyl 3-Aryl-5-Oxopyrrolidine-2-Carboxylates

Gorodnicheva et al. (2023) synthesized diastereomeric mixtures of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates via a diastereoselective method . For example:

  • Optical Rotation : The (2R,3R) diastereomer exhibits distinct optical rotation values compared to (2S,3R) isomers, suggesting divergent electronic environments.
  • Diastereoselectivity : Electron-withdrawing aryl groups at C3 enhance diastereoselectivity, favoring the (2R,3R) configuration in certain solvents .
(2R,3R)-Methyl 3-((R)-Phenyl) Derivatives

In pyrrolidine analogs of arylceramide (), the (2R,3R)-configured esters showed altered binding affinities compared to (2S,3R) isomers. The hydroxyl group’s spatial orientation in (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate may reduce steric hindrance, enhancing interactions with enzymes like HILDH (4-hydroxyisoleucine dehydrogenase) .

Functional Group Modifications

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

This compound () replaces the C2 methyl ester with a carboxylic acid. Key differences include:

  • Acidity : The carboxylic acid (pKa ~4.5) increases water solubility compared to the ester derivative.
  • Toxicity : SDS data indicate higher handling risks for the carboxylic acid due to its irritancy .
Spiro-Pyrrolidine-Oxindoles

describes a spiro-pyrrolidine-oxindole with a tert-butoxycarbonyl (Boc) group. Unlike the target compound, this derivative has a fused indole ring, resulting in:

  • Higher Molecular Weight : 490.1954 g/mol vs. ~187 g/mol for the target compound.
  • Melting Point : 142–144°C for the spiro derivative vs. ~100–120°C (estimated) for the target compound .

Pharmacologically Active Pyrrolidine Derivatives

Pyrrolidine-2-Carboxamides ()

Examples 169–171 in feature hydroxy and acylated pyrrolidine-2-carboxamides. These compounds demonstrate:

  • Bioactivity : Enhanced binding to protease targets due to the carboxamide group.
  • Steric Effects : The (2S,4R) configuration in Example 169 optimizes hydrogen bonding with active sites, contrasting with the (2S,3R) configuration’s hydroxyl placement .

Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) [α]D (c, solvent) Key NMR Shifts (1H/13C)
(2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate 110–115 (est.) +30° (c 1.0, MeOH) δ 4.35 (C3-OH), 173.2 (C=O)
(2R,3R)-Methyl 3-aryl derivative 95–100 -25° (c 1.0, CHCl3) δ 3.75 (OCH3), 168.9 (C=O)
Spiro-pyrrolidine-oxindole 142–144 +31.5° (c 1.0, CHCl3) δ 7.45 (aromatic H), 170.1 (C=O)

Research Findings and Contradictions

  • Stereochemical Impact : shows that (2S,3R,4R)-4-HIL binds more tightly to HILDH than (2S,3R,4S)-4-HIL due to optimized hydrogen bonds. This suggests the (2S,3R) configuration in the target compound may favor similar interactions .
  • Synthetic Challenges : While Gorodnicheva et al. achieved moderate diastereoselectivity for (2R,3R) isomers , isolating the (2S,3R) variant requires chiral catalysts or chromatography, complicating large-scale synthesis.
  • Contradictions in Bioactivity : Some (2R,3R) analogs in show lower cytotoxicity than (2S,3R) isomers, indicating stereochemistry’s role in modulating toxicity .

Biological Activity

(2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate, also known by its CAS number 1378269-77-2, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₆H₉NO₄
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1378269-77-2

Synthesis

The synthesis of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate involves several key steps:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials that can be transformed through cyclization reactions.
  • Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate and its derivatives. The following points summarize key findings:

  • Cell Viability Studies : Using the A549 human lung adenocarcinoma model, compounds were evaluated for their cytotoxic effects. The compound demonstrated a structure-dependent activity, where variations in substituents influenced potency.
    • MTT Assay Results : Compounds were tested at a concentration of 100 µM for 24 hours:
      • Compound with free amino groups showed higher cytotoxicity compared to those with acetylamino fragments.
      • Notably, some derivatives exhibited lower toxicity towards non-cancerous cells, indicating selective anticancer activity .
  • Comparison with Standard Treatments : The efficacy of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate was compared to cisplatin, a standard chemotherapy drug. Results indicated comparable or superior activity in certain derivatives against A549 cells .

Antimicrobial Activity

The antimicrobial potential of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has also been investigated:

  • Pathogen Testing : The compound was screened against various multidrug-resistant pathogens including:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Carbapenem-resistant Klebsiella pneumoniae
    • Pseudomonas aeruginosa .
  • Results Summary :
    • The compound exhibited significant antimicrobial activity against resistant strains.
    • Structure–activity relationship studies indicated that modifications could enhance efficacy against specific pathogens .

Case Studies

Several research articles have documented the biological activities of (2S,3R)-Methyl 3-hydroxy-5-oxopyrrolidine derivatives:

  • Study on Anticancer Activity :
    • A study published in MDPI demonstrated that specific derivatives showed potent anticancer effects against A549 cells while maintaining lower toxicity to healthy cells .
  • Antimicrobial Efficacy Against Resistant Strains :
    • Research highlighted the effectiveness of this compound against drug-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are reported for preparing (2S,3R)-configured pyrrolidine carboxylates, and how are stereochemical outcomes controlled?

A diastereoselective synthesis of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates involves neutralizing diastereohomogeneous dimethyl glutamate hydrochlorides. The stereochemical outcome depends on the reaction conditions (e.g., temperature, solvent polarity) and the use of chiral auxiliaries to stabilize intermediates. X-ray crystallography confirmed the (2R,3R) configuration in analogous compounds, highlighting the role of hydrogen bonding in directing stereochemistry . For enantiopure derivatives, chiral HPLC or enzymatic resolution may be required to isolate the (2S,3R) isomer.

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

  • X-ray crystallography : Used to resolve absolute configurations, as demonstrated for related pyrrolidine carboxylates (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) .
  • NMR spectroscopy : Key for assigning stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOE correlations.
  • Chiral HPLC : Essential for separating enantiomers and confirming enantiomeric excess (>95% purity) .

Q. What are the common challenges in maintaining stability during synthesis and storage?

Hydrolysis of the ester group or oxidation of the hydroxyl moiety can occur under acidic/basic conditions or prolonged exposure to air. Storage at −20°C in anhydrous solvents (e.g., DCM) is recommended. Degradation products (e.g., free carboxylic acids) should be monitored via LC-MS .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of (2S,3R)-configured derivatives?

Diastereoselectivity (>90% de) is achieved by:

  • Using bulky aryl substituents to sterically hinder undesired transition states.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
  • Adjusting reaction temperature (e.g., −20°C to 0°C) to favor kinetic control . Data from analogous compounds show that electron-withdrawing aryl groups improve selectivity by 15–20% compared to electron-donating groups .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar pyrrolidine derivatives?

Conflicting 13C NMR^{13}\text{C NMR} shifts for C-3 and C-5 positions may arise from solvent-dependent conformational changes. For example:

Solventδ C-3 (ppm)δ C-5 (ppm)
CDCl₃72.5176.8
DMSO-d₆70.9175.2
Computational modeling (DFT) and variable-temperature NMR can clarify these discrepancies by analyzing rotamer populations .

Q. What strategies are employed to study the compound’s potential in drug discovery?

  • Pharmacophore modeling : The 3-hydroxy-5-oxo motif is evaluated for hydrogen-bond donor/acceptor capacity.
  • Derivatization : Introducing fluorinated aryl groups (e.g., 4-fluorophenyl) enhances metabolic stability, as seen in fluorinated pyridine carboxylates .
  • In vitro assays : Testing against enzymes like α-glucosidase or proteases to identify inhibitory activity .

Q. What experimental designs are used to mitigate degradation during long-term stability studies?

  • Controlled environment : Samples stored under argon with desiccants (e.g., molecular sieves).
  • Accelerated stability testing : Exposure to 40°C/75% RH for 4 weeks, with LC-MS monitoring of degradation.
  • Stabilizers : Adding antioxidants (e.g., BHT) at 0.1% w/v reduces oxidation by >50% .

Methodological Recommendations

  • Stereochemical analysis : Combine X-ray, NMR, and computational methods for unambiguous assignment .
  • Synthetic optimization : Screen solvents (THF vs. DCM) and catalysts (e.g., Et₃N vs. DBU) to improve yields (typically 60–85%) .
  • Data validation : Cross-reference NMR and HPLC data with published analogs to avoid misinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.